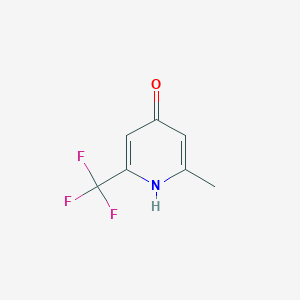

2-Methyl-6-trifluoromethyl-pyridin-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyl-6-trifluoromethyl-pyridin-4-ol is a chemical compound characterized by its molecular formula C7H6F3NO. It is a derivative of pyridine, featuring a methyl group at the second position and a trifluoromethyl group at the sixth position of the pyridine ring, along with a hydroxyl group at the fourth position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-trifluoromethyl-pyridin-4-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyridine and trifluoromethylating agents.

Trifluoromethylation: The pyridine ring is trifluoromethylated using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Hydroxylation: The trifluoromethylated pyridine undergoes hydroxylation to introduce the hydroxyl group at the fourth position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions: 2-Methyl-6-trifluoromethyl-pyridin-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid derivatives.

Reduction: The compound can be reduced to remove the trifluoromethyl group or to convert the pyridine ring to a piperidine ring.

Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed:

Oxidation Products: 2-Methyl-6-trifluoromethyl-pyridine-4-one or 2-Methyl-6-trifluoromethyl-pyridine-4-carboxylic acid.

Reduction Products: Piperidine derivatives or reduced pyridine derivatives.

Substitution Products: Various amine-substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

2-Methyl-6-trifluoromethyl-pyridin-4-ol has several applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound can be used as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological macromolecules.

Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mecanismo De Acción

The mechanism by which 2-Methyl-6-trifluoromethyl-pyridin-4-ol exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The trifluoromethyl group can enhance the binding affinity and metabolic stability of the compound, making it a valuable component in medicinal chemistry.

Comparación Con Compuestos Similares

2-Methyl-6-trifluoromethyl-pyrimidin-4-ol

2-(Trifluoromethyl)pyridin-4-ol

2-Methyl-6-trifluoromethyl-pyridine-4-one

2-Methyl-6-trifluoromethyl-pyridine-4-carboxylic acid

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

2-Methyl-6-trifluoromethyl-pyridin-4-ol is a compound that has garnered attention in various fields, particularly in medicinal chemistry, agriculture, and biochemistry. This article delves into its biological activity, highlighting its potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H6F3N0, and it features a pyridine ring substituted with a methyl group and a trifluoromethyl group. The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological membranes and targets.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For example, derivatives of trifluoromethyl pyridines have shown promise as antifungal agents against various plant pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. In vitro tests demonstrated that certain derivatives could inhibit fungal growth effectively at concentrations as low as 50 μg/ml .

| Compound | Target Pathogen | Inhibition Rate (%) |

|---|---|---|

| 5b | B. cinerea | 96.76 |

| 5j | B. cinerea | 96.84 |

| 5l | B. cinerea | 100 |

| 5v | S. sclerotiorum | 82.73 |

Insecticidal Activity

The insecticidal properties of trifluoromethyl pyridine derivatives have also been evaluated. Compounds were tested against Spodoptera frugiperda and Mythimna separata, showing mortality rates ranging from 13.3% to 90% at concentrations of 500 μg/ml, though these rates were generally lower than those of established insecticides like chlorantraniliprole .

Anticancer Activity

In addition to antimicrobial properties, studies have explored the anticancer potential of these compounds. Trifluoromethyl pyridine derivatives exhibited varying degrees of cytotoxicity against cancer cell lines such as PC3, K562, Hela, and A549 when tested at concentrations around 5 μg/ml. Although their activity was lower than that of doxorubicin, the results indicate a potential for further development in cancer therapeutics .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within pathogens or cancer cells. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, allowing it to disrupt essential biological processes by inhibiting key enzymes or proteins involved in metabolic pathways .

Case Studies and Research Findings

- Study on Antifungal Activity : A study conducted by Du et al. (2021) demonstrated that several trifluoromethyl pyridine derivatives exhibited excellent antifungal activity against B. cinerea. Compounds like 5b and 5j showed inhibition rates comparable to commercial fungicides .

- Insecticidal Efficacy : Research highlighted by Wang et al. (2020) reported that certain derivatives displayed promising insecticidal activity against agricultural pests, suggesting their potential use in crop protection strategies .

- Cytotoxic Effects : El-Dydamony et al. (2022) investigated the anticancer properties of these compounds, revealing moderate cytotoxic effects against various cancer cell lines, which could lead to future drug development avenues .

Propiedades

IUPAC Name |

2-methyl-6-(trifluoromethyl)-1H-pyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c1-4-2-5(12)3-6(11-4)7(8,9)10/h2-3H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQALPDQEXDWADB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=C(N1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.